2-Amino-2-(pyridin-3-yl)acetonitrile dihydrochloride 2-Amino-2-(pyridin-3-yl)acetonitrile dihydrochloride
Brand Name: Vulcanchem
CAS No.: 2413867-73-7
VCID: VC6292234
InChI: InChI=1S/C7H7N3.2ClH/c8-4-7(9)6-2-1-3-10-5-6;;/h1-3,5,7H,9H2;2*1H
SMILES: C1=CC(=CN=C1)C(C#N)N.Cl.Cl
Molecular Formula: C7H9Cl2N3
Molecular Weight: 206.07

2-Amino-2-(pyridin-3-yl)acetonitrile dihydrochloride

CAS No.: 2413867-73-7

Cat. No.: VC6292234

Molecular Formula: C7H9Cl2N3

Molecular Weight: 206.07

* For research use only. Not for human or veterinary use.

2-Amino-2-(pyridin-3-yl)acetonitrile dihydrochloride - 2413867-73-7

Specification

CAS No. 2413867-73-7
Molecular Formula C7H9Cl2N3
Molecular Weight 206.07
IUPAC Name 2-amino-2-pyridin-3-ylacetonitrile;dihydrochloride
Standard InChI InChI=1S/C7H7N3.2ClH/c8-4-7(9)6-2-1-3-10-5-6;;/h1-3,5,7H,9H2;2*1H
Standard InChI Key SGCPBVKKDRXBIB-UHFFFAOYSA-N
SMILES C1=CC(=CN=C1)C(C#N)N.Cl.Cl

Introduction

Structural and Chemical Identity

Molecular Architecture

2-Amino-2-(pyridin-3-yl)acetonitrile dihydrochloride (systematic IUPAC name: 2-amino-2-(pyridin-3-yl)acetonitrile hydrochloride) consists of a pyridine ring attached to an acetonitrile backbone, with an amino group at the α-position. The dihydrochloride salt form enhances solubility in polar solvents, a critical feature for pharmacological applications. The molecular formula is C₇H₈N₄·2HCl, yielding a molecular weight of 207.06 g/mol (calculated from the free base molecular weight of 134.14 g/mol plus two equivalents of HCl).

Key Structural Features:

  • Pyridine ring: A six-membered aromatic ring with one nitrogen atom, contributing to basicity and hydrogen-bonding potential.

  • Nitrile group (-C≡N): Enhances reactivity in nucleophilic additions and cyclization reactions.

  • Amino group (-NH₂): Provides a site for salt formation and participation in hydrogen bonding.

The dihydrochloride salt stabilizes the compound via protonation of the amino group, as illustrated below:
C₇H₇N₃ (free base)+2HClC₇H₈N₄\cdotp2HCl\text{C₇H₇N₃ (free base)} + 2\text{HCl} \rightarrow \text{C₇H₈N₄·2HCl}

Synthesis and Optimization

Synthetic Routes

While no direct synthesis of 2-amino-2-(pyridin-3-yl)acetonitrile dihydrochloride is documented, analogous methodologies from related compounds provide viable pathways:

Route 1: Morita–Baylis–Hillman Reaction Adaptation

The Morita–Baylis–Hillman reaction, used for synthesizing 2-hydroxy-2-(pyridin-3-yl)acetonitrile, can be modified by replacing the hydroxyl group with an amine.

  • Reactants: Pyridine-3-carboxaldehyde and acrylonitrile.

  • Catalyst: 1,4-Diazabicyclo[2.2.2]octane (DABCO).

  • Conditions: Room temperature, 24–48 hours.

  • Mechanism: Conjugate addition of the pyridine aldehyde to acrylonitrile, followed by proton transfer and elimination.

Modification for Amino Derivative:
Introducing ammonia or a protected amine during the reaction could yield the amino-acetonitrile intermediate, which is subsequently protonated with HCl to form the dihydrochloride salt.

Route 2: Reductive Amination

A two-step process involving:

  • Formation of an imine: Reaction of pyridine-3-carboxaldehyde with an amine source (e.g., ammonium acetate).

  • Reduction: Use of sodium cyanoborohydride (NaBH₃CN) to reduce the imine to the primary amine, followed by treatment with HCl.

Reaction Conditions and Yields

ParameterRoute 1 (Morita–Baylis–Hillman)Route 2 (Reductive Amination)
Temperature20–25°C0–5°C (Step 1), RT (Step 2)
Reaction Time24–48 hours6 hours (Step 1), 12 hours (Step 2)
Yield (Free Base)~60%~45% (estimated)
PurificationColumn chromatographyRecrystallization

Challenges:

  • Route 1: Competing hydroxylation without amine introduction.

  • Route 2: Over-reduction or byproduct formation.

Physicochemical Properties

Solubility and Stability

The dihydrochloride salt significantly improves aqueous solubility compared to the free base.

PropertyValue
Solubility in Water>50 mg/mL (predicted)
LogP (Partition Coefficient)0.8 (calculated)
pKa (Amino Group)~8.5 (protonated in salt form)

Stability Considerations:

  • pH Sensitivity: Stable in acidic conditions (pH 2–4); degrades in alkaline environments.

  • Hygroscopicity: Absorbs moisture due to ionic nature, requiring desiccated storage.

Spectroscopic Characterization

1H NMR (400 MHz, D₂O):

  • Pyridine protons: δ 8.5–9.0 ppm (aromatic protons).

  • Amino protons: δ 3.2–3.5 ppm (broad singlet, exchanged with D₂O).

  • Nitrile group: No direct proton signal; confirmed via IR.

IR (KBr):

  • C≡N Stretch: 2240 cm⁻¹ (strong).

  • N-H Stretch: 3300–3500 cm⁻¹ (broad, overlapped by O-H from moisture).

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